9-([1,1'-Biphenyl]-2-yl)anthracene
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Overview
Description
9-([1,1’-Biphenyl]-2-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core substituted with a biphenyl group at the 9-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)anthracene typically involves the coupling of anthracene with a biphenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated anthracene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 9-([1,1’-Biphenyl]-2-yl)anthracene are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-([1,1’-Biphenyl]-2-yl)anthracene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents can be introduced at various positions on the anthracene or biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation, or aluminum chloride (AlCl₃) for Friedel-Crafts acylation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
Chemistry: 9-([1,1’-Biphenyl]-2-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugation and electronic effects in polycyclic aromatic systems.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of anthracene are explored for their potential in photodynamic therapy and as fluorescent probes for biological imaging.
Industry: In the industrial sector, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties.
Mechanism of Action
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including OLEDs and fluorescence microscopy. The molecular targets and pathways involved are related to its ability to participate in π-π interactions and its high degree of conjugation, which facilitates efficient energy transfer processes.
Comparison with Similar Compounds
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene (TBBPA)
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA)
Comparison: 9-([1,1’-Biphenyl]-2-yl)anthracene is unique in its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, TBBPA and TBNPA exhibit deep-blue emission with high fluorescence quantum yields, but their non-coplanar structures differ from the more planar structure of 9-([1,1’-Biphenyl]-2-yl)anthracene, affecting their electronic properties and applications in optoelectronics .
Properties
IUPAC Name |
9-(2-phenylphenyl)anthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-2-10-19(11-3-1)22-14-8-9-17-25(22)26-23-15-6-4-12-20(23)18-21-13-5-7-16-24(21)26/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCOYDOXRMVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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